molecular formula C5H9N3 B1310927 1-ethyl-1H-pyrazol-4-amine CAS No. 876343-24-7

1-ethyl-1H-pyrazol-4-amine

Cat. No.: B1310927
CAS No.: 876343-24-7
M. Wt: 111.15 g/mol
InChI Key: HENLKZLWIDJRSC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C5H9N3. It features a pyrazole ring substituted with an ethyl group at the 1-position and an amino group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound has shown potential in inhibiting certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairment . Furthermore, this compound can modulate oxidative stress levels in cells by inhibiting enzymes responsible for the production of reactive oxygen species, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Additionally, this compound can interact with enzymes involved in oxidative stress, reducing the production of reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including severe inhibition of acetylcholinesterase, resulting in impaired nerve impulse transmission and potential neurotoxicity . Additionally, high doses of the compound may cause oxidative stress due to its interaction with enzymes involved in reactive oxygen species production .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process affects the compound’s bioavailability and activity, influencing its overall effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Additionally, this compound can interact with specific transporters that mediate its uptake into cells, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels . Additionally, the compound’s localization within the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of ethylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 1-Propyl-1H-pyrazol-4-amine
  • 1-Butyl-1H-pyrazol-4-amine

Comparison: 1-Ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

1-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENLKZLWIDJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427002
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-24-7
Record name 1-ethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1h-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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